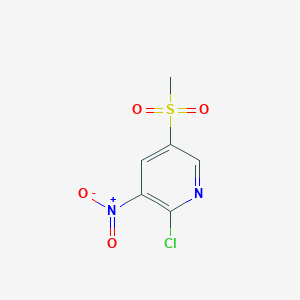

2-Chloro-5-methanesulfonyl-3-nitropyridine

描述

属性

分子式 |

C6H5ClN2O4S |

|---|---|

分子量 |

236.63 g/mol |

IUPAC 名称 |

2-chloro-5-methylsulfonyl-3-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O4S/c1-14(12,13)4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |

InChI 键 |

LFRZIQCWEWMTDH-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Route via 2-Amino-5-Nitropyridine (Nitration-Diazotization-Chlorination)

Step 1: Nitration of 2-aminopyridine

2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid or nitrosonitric acid under controlled low temperature (<30°C) to produce 2-amino-5-nitropyridine.- Reaction conditions: Temperature control is critical to avoid formation of unwanted isomers (e.g., 2-amino-3-nitropyridine).

- Yield: Moderate, with some byproduct formation.

- Environmental note: Generates acidic wastewater and requires careful handling.

Step 2: Diazotization and Hydrolysis

The 2-amino-5-nitropyridine undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures, followed by hydrolysis to form 2-hydroxy-5-nitropyridine.- Challenges: Diazotized salt is unstable; temperature control is critical to prevent decomposition or explosion hazards.

- Yield: Often low to moderate.

Step 3: Chlorination

2-Hydroxy-5-nitropyridine is chlorinated using phosphorus oxychloride or phosphorus pentachloride to yield 2-chloro-5-nitropyridine.- Conditions: Reflux at ~60 °C for 16 hours.

- Yield: High (around 89.5%).

- Purity: >99.5% by liquid chromatography.

This route is documented in Chinese patent CN102040554A and related literature, with detailed reaction conditions and purification steps.

One-Pot Cyclization Route Using 2-Halogenated Acrylates

An alternative, more efficient synthesis involves:

- Step 1: Addition reaction between 2-halogenated acrylate and nitromethane catalyzed by an organic base such as 1,8-diazabicyclo[5.4.0]undecene (DBU).

- Step 2: Condensation with triethyl orthoformate catalyzed by Lewis acids (e.g., cuprous chloride, stannic chloride, or zinc chloride).

- Step 3: Pyridine ring cyclization to form 2-hydroxy-5-nitropyridine.

- Step 4: Chlorination with phosphorus oxychloride or phosphorus pentachloride to yield 2-chloro-5-nitropyridine.

This method is a one-pot procedure with high yields (up to 90.6%) and high purity (up to 99.9%), minimizing byproducts and environmental impact.

Introduction of the Methanesulfonyl Group at the 3-Position

While the detailed preparation of 2-chloro-5-methanesulfonyl-3-nitropyridine is less reported explicitly, the methanesulfonyl group (–SO2CH3) is typically introduced via sulfonylation reactions on the pyridine ring, often starting from a suitable halogenated or hydroxylated precursor.

General Sulfonylation Methodology

- Starting Material: 2-chloro-5-nitropyridine or 2-chloro-5-hydroxypyridine derivatives.

- Reagents: Methanesulfonyl chloride or sodium methanesulfinate as sulfonylating agents.

- Catalysts: Lewis acids or bases depending on the substrate and conditions.

- Conditions: Usually performed in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at controlled temperatures.

This step selectively introduces the methanesulfonyl group at the 3-position via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the activation of the ring.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration of 2-aminopyridine | HNO3/H2SO4 or nitrosonitric acid, <30°C | Moderate | - | Requires careful temperature control; byproducts possible |

| Diazotization & Hydrolysis | NaNO2, HCl, low temp | Moderate | - | Unstable intermediates; safety concerns |

| Chlorination | POCl3 or PCl5, reflux ~60°C, 16 h | ~89.5 | >99.5 | High yield and purity; standard method |

| One-pot cyclization | 2-halogenated acrylate, nitromethane, DBU, Lewis acid, triethyl orthoformate | ~90 | ~99.9 | Environmentally friendlier; fewer steps; high yield |

| Methanesulfonylation | Methanesulfonyl chloride or sodium methanesulfinate, Lewis acid/base catalyst | Variable | - | Selective sulfonylation at 3-position; conditions depend on substrate and reagent used |

Analytical and Purification Notes

- Purification: Recrystallization from isopropanol with activated carbon treatment is effective for obtaining high-purity 2-hydroxy-5-nitropyridine and 2-chloro-5-nitropyridine.

- Characterization:

- Melting point for 2-chloro-5-nitropyridine: 109–111 °C.

- 1H NMR (CDCl3) signals consistent with pyridine protons at δ 9.25 (d), 8.47 (dd), 7.57 (d) ppm.

- Yield optimization: Control of temperature, reagent ratios, and reaction time is crucial for maximizing yield and minimizing byproducts.

化学反应分析

Types of Reactions

2-Chloro-5-methanesulfonyl-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-amino-5-methanesulfonyl-3-nitropyridine and 2-thio-5-methanesulfonyl-3-nitropyridine.

Reduction: The major product is 2-chloro-5-methanesulfonyl-3-aminopyridine.

Oxidation: The major product is this compound sulfone.

科学研究应用

2-Chloro-5-methanesulfonyl-3-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Chloro-5-methanesulfonyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Substituted pyridines with chlorine, nitro, and varying functional groups at adjacent positions are critical in medicinal and materials chemistry. Below is a systematic comparison of 2-Chloro-5-methanesulfonyl-3-nitropyridine with structurally related compounds:

Structural and Functional Group Variations

Physicochemical Properties

- Melting Points : Substituent position significantly impacts melting points. For example, 2-Chloro-3-methyl-5-nitropyridine (mp 78–80°C) vs. 2-Chloro-4-methyl-5-nitropyridine (mp 36–40°C) .

- Reactivity : Methanesulfonyl groups (as in the target compound) are stronger electron-withdrawing groups compared to methyl or methoxy, directing electrophilic substitution to specific positions and enhancing solubility in polar solvents .

- Hazards : Compounds with nitro groups (e.g., 2-Chloro-3-methoxy-5-nitropyridine) often exhibit toxicity via inhalation or dermal exposure , whereas iodinated analogs (e.g., 2-Chloro-5-iodo-3-nitropyridine) may pose handling challenges due to instability .

生物活性

2-Chloro-5-methanesulfonyl-3-nitropyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₅ClN₂O₄S. It features a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a nitro group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₄S |

| Molecular Weight | 220.63 g/mol |

| IUPAC Name | 2-chloro-5-(methanesulfonyl)-3-nitropyridine |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, likely through disruption of cellular processes.

- Antitumor Potential : Preliminary research suggests that it may possess antitumor activity by inducing apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring and substituents can significantly alter its potency and selectivity.

Notable SAR Findings:

- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity, improving membrane permeability.

- Methanesulfonyl Group : This group is critical for enhancing solubility and may play a role in enzyme interactions.

- Nitro Group : The nitro group is essential for biological activity, as its reduction leads to reactive species that can modify target biomolecules.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibacterial agent . -

Cytotoxicity Assessment :

In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values indicating strong antitumor potential . -

Enzyme Inhibition Analysis :

Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-methanesulfonyl-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or nitration of pyridine derivatives. For example, chlorination of precursor pyridines using PCl₅ in POCl₃ under reflux (60–80°C, 6–12 hours) is a standard approach . Yield optimization depends on controlling stoichiometry, reaction temperature, and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of chloro groups, while elevated temperatures (>100°C) may lead to side reactions like nitro group reduction .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to assess purity (>95%) and confirm molecular weight. NMR (¹H/¹³C) is critical for verifying substituent positions: the methanesulfonyl group shows distinct deshielding in ¹H NMR (δ 3.1–3.3 ppm), while nitro groups influence aromatic proton splitting patterns . Elemental analysis (C, H, N, S) validates stoichiometry.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS guidelines: wear EN166-compliant safety goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation of aerosols. Store in sealed containers in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic aromatic substitution at the 3-position. Methanesulfonyl acts as a meta-directing EWG, further stabilizing intermediates. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids (1.2 equiv) in THF/Na₂CO₃ at 80°C for 12 hours. Monitor regioselectivity via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies resolve contradictory spectroscopic data in derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from rotational isomerism or solvent effects. For example, methanesulfonyl rotamers can split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals or DFT calculations (e.g., Gaussian) to model conformers. Cross-validate with X-ray crystallography for unambiguous structural assignment .

Q. How can researchers design experiments to study the compound’s biological activity?

- Methodological Answer : Screen for antimicrobial or enzyme inhibitory activity using microplate assays. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) via broth microdilution (MIC assay). For enzyme inhibition, use fluorescence-based kits (e.g., β-lactamase inhibition with nitrocefin substrate) and validate via Lineweaver-Burk plots .

Q. What are the environmental implications of its synthesis byproducts, and how can they be mitigated?

- Methodological Answer : Chlorinated and nitro-containing byproducts (e.g., 2-chloro-5-nitropyridine) are persistent pollutants. Implement green chemistry principles: replace POCl₃ with ionic liquids for chlorination, or use catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups post-synthesis. Analyze wastewater via GC-MS and treat with activated carbon or advanced oxidation processes (AOPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。